5-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can be performed on the oxazole ring or the carboxamide group.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxazole ring can yield a dihydro-oxazole derivative.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the pyridin-4-yl group, which may affect its biological activity.
N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the 4-methylphenyl group, potentially altering its chemical properties.
Uniqueness
5-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of both the 4-methylphenyl and pyridin-4-yl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-2-4-14(5-3-12)16-10-15(20-22-16)17(21)19-11-13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
ZSOAHTXXWLWGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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